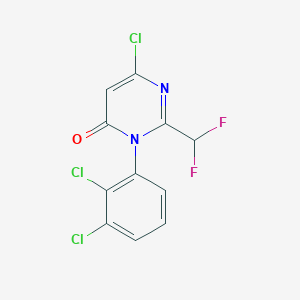

N'-(氯代乙酰基)-3,4-二甲氧基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. For instance, a 14C-labelled compound with a similar structure was synthesized through a four-step procedure starting from 2-chloro-3,4-dimethoxybenzoic acid, involving decarboxylation, selective lithiation, electrophilic substitution, and final reaction with aminoguanidine bicarbonate . Another synthesis involved the condensation reaction of 4-dimethylaminobenzohydrazide with chlorinated aldehydes to form hydrazone compounds . These methods provide a foundation for the synthesis of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," suggesting that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" has been characterized using various spectroscopic techniques. For example, hydrazone compounds were characterized by elemental analysis, IR, 1HNMR spectra, and single crystal X-ray diffraction, revealing their crystalline structure and space group information . The Schiff base compound (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline was characterized by FT-IR and 1H NMR spectroscopy, confirming the presence of the C=N (azomethine) group . These analyses are crucial for understanding the molecular structure of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide."

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies where the 3,4-dimethoxybenzyl group was used as an N-protecting group and could be eliminated by specific reagents . Additionally, the vibrational spectroscopy and DFT studies of a synthesized crystal provided insights into the reactivity of the compound's free base and cationic species . These findings suggest that "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" may also exhibit interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal behavior of a synthesized ligand and its metal complexes was characterized, suggesting coordination to metal atoms to form high spin octahedral complexes . The solvation energy values and stability of different species in solution were also investigated for another compound . These studies provide a basis for predicting the properties of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," such as solubility, stability, and potential to form complexes with metals.

科学研究应用

合成和抗菌活性

N'-(氯代乙酰基)-3,4-二甲氧基苯甲酰肼衍生物已被合成并评估了各种应用。值得注意的是,这些化合物已被探索其作为抗菌剂的潜力。例如,一系列 N'-亚苄基-3,4-二甲氧基苯甲酰肼衍生物被设计、合成并评估了它们靶向多重药物外排泵的能力,表现出有希望的抗菌和抗真菌活性 (Ezz Eldin 等人,2022 年)。此外,该类化合物已显示出显着的抗菌和抗氧化潜力。例如,某些硫化物衍生物对金黄色葡萄球菌和铜绿假单胞菌表现出有效的活性,具有显着的抑制活性和高抗氧化活性 (Khalaf 等人,2022 年)。

在杂环化合物合成中的作用

N'-(氯代乙酰基)-3,4-二甲氧基苯甲酰肼衍生物在各种杂环化合物的合成中发挥了重要作用。这些衍生物已被用于创建新的生物活性硫化物化合物和苯并咪唑基硫代乙酰胺衍生物的合成,表明它们在化学合成中的多功能性和在开发新药中的潜在应用 (Mobinikhaledi 等人,2010 年)。

在分子对接和体外筛选中的潜力

研究还深入探讨了这些化合物在分子对接和体外筛选中的潜力。涉及分子对接的研究旨在了解与酶活性位点的结合相互作用,表明这些化合物在药物发现和设计中的潜力。这些化合物的体外筛选显示了它们的抗菌和抗氧化活性,突出了它们在治疗应用中的潜力 (Flefel 等人,2018 年)。

在具有抗肿瘤活性的吡唑衍生物合成中的应用

此外,与 N'-(氯代乙酰基)-3,4-二甲氧基苯甲酰肼相关的氰基乙酰肼衍生物已用于吡唑衍生物的合成。这些化合物在针对各种人类肿瘤细胞系的抗肿瘤活性中显示出有希望的结果,表明 N'-(氯代乙酰基)-3,4-二甲氧基苯甲酰肼衍生物在癌症治疗和研究中的潜力 (Mohareb 等人,2012 年)。

作用机制

Target of Action

Compounds with similar structures, such as colchicine and its derivatives, are known to interact with tubulin . Tubulin is a globular protein that is the main constituent of microtubules in cells .

Mode of Action

It’s worth noting that compounds interacting with the colchicine binding site on tubulin, like colchicine and its derivatives, inhibit tubulin assembly and suppress microtubule formation . This suggests that N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds that interact with tubulin, such as colchicine and its derivatives, affect the dynamics of microtubules . Microtubules play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Result of Action

Based on the potential interaction with tubulin, it can be hypothesized that the compound might affect cell division and other microtubule-related processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

安全和危害

未来方向

属性

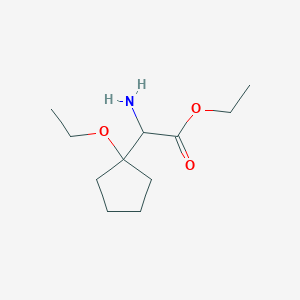

IUPAC Name |

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEORVCFNYWQMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)